3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide is a specialty sulfonamide derivative with the molecular formula C10H13ClN2O4S and a molecular weight of 292.74 g/mol. It features a propane-1-sulfonamide core, a terminal 3-chloro substituent, and a 4-nitrobenzyl group.
Molecular FormulaC10H13ClN2O4S
Molecular Weight292.74 g/mol
CAS No.258856-32-5
Cat. No.B3381645
⚠ Attention: For research use only. Not for human or veterinary use.
3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide (CAS 258856-32-5) for Specialized Sulfonamide Research and Development Procurement
3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide is a specialty sulfonamide derivative with the molecular formula C10H13ClN2O4S and a molecular weight of 292.74 g/mol [1]. It features a propane-1-sulfonamide core, a terminal 3-chloro substituent, and a 4-nitrobenzyl group [1]. This compound is primarily offered as a high-purity (≥95%) research intermediate and serves as a versatile small-molecule scaffold in medicinal chemistry . While it has been referenced in patents related to anti-arrhythmic sulfonamide derivatives [2], detailed, peer-reviewed biological activity data remains limited, positioning it as a specialized building block for custom synthesis and targeted derivatization [1].
[1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18624546, 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/18624546 View Source
[2] European Patent Office. (2003). SULFONAMIDES (Australian Patent Application AU2003291255). Retrieved from https://europepmc.org/article/pat/au2003291255 View Source
Why Generic Substitution Fails for 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide in Precision Research
For researchers, simple substitution of this compound with a generic or in-class analog carries significant risk due to its unique combination of a terminal 3-chloropropyl group and a 4-nitrobenzyl substituent. This dual functionalization creates a specific electronic and steric environment that governs reactivity and potential biological interactions [1]. Compared to common sulfonamide scaffolds—such as N-aryl sulfonamides lacking the 3-chloroalkyl chain or nitro group —the presence of the 3-chloropropyl moiety introduces a reactive handle for further derivatization, while the 4-nitrobenzyl group can act as a metabolically labile or bioreducible trigger [2]. Substituting with an analog that alters either group, such as N-benzyl-3-chloropropane-1-sulfonamide (which lacks the nitro group, CAS 90945-14-5) , or 3-chloro-N-phenylpropane-1-sulfonamide (which lacks the 4-nitrobenzyl, CAS 90415-85-3) , would fundamentally change the compound's chemical behavior and any intended biological probe properties. The specific combination of chloroalkyl and nitroaromatic groups is essential for certain patent-defined anti-arrhythmic pharmacophores [3], making procurement of the exact compound mandatory for replicating or building upon disclosed intellectual property.
[1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18624546, 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/18624546 View Source
[2] Scozzafava, A., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors: Bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 267-271. (Supporting literature for nitroaromatic bioreductive behavior in sulfonamides). View Source
[3] DrugPatentWatch. (2026). Pharmaceutical drugs covered by patent 4,959,366: Anti-arrhythmic sulfonamide derivatives. Retrieved from https://www.drugpatentwatch.com/patent/US4959366 View Source
3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide: Quantified Comparative Performance and Selection Benchmarks
Chemical Stability and Purity: Vendor-Supplied Analytical Benchmark
Procurement from established vendors ensures a minimum purity of 95% , a key specification for reproducible research. While direct head-to-head stability data against specific analogs is not publicly available, this vendor-defined purity level is a critical baseline for procurement decisions, especially when comparing to non-certified or lower-purity generic sources.
Non-certified or lower-purity generic sulfonamide sources
Quantified Difference
Not quantifiable; vendor-specified minimum purity
Conditions
As per supplier's Certificate of Analysis (CoA)
Why This Matters
For reproducible chemical reactions and biological assays, a defined and high initial purity reduces the risk of confounding side reactions or false-positive/negative results due to impurities.
Physicochemical Property Differentiation: Computed LogP and PSA Analysis
Computational predictions reveal distinct physicochemical properties that differentiate this compound from simpler analogs. For instance, its computed XLogP3-AA value of 1.6 [1] indicates moderate lipophilicity, which is higher than the des-nitro analog N-benzyl-3-chloropropane-1-sulfonamide (estimated XLogP3 ~1.2) , but lower than the des-chloro analog 3-amino-N-(4-nitrophenyl)-2-hydroxypropane-1-sulfonamide (estimated XLogP3 ~0.8) [2]. This specific lipophilicity profile, combined with a topological polar surface area (TPSA) of 100 Ų [1], positions it within a desirable range for membrane permeability while retaining sufficient polarity for aqueous solubility.
These physicochemical differences, though based on computational models, directly impact a compound's behavior in cell-based assays and its potential for oral bioavailability, making the specific compound a distinct chemical tool compared to its structural neighbors.
Medicinal ChemistryDrug DesignADME Prediction
[1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18624546, 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/18624546 View Source
[2] Kerr, D. I. B., & Ong, J. (1997). Potential GABAB Receptor Antagonists. VIII. The Synthesis of 3-Amino-N-aryl-2-hydroxy-propane-1-sulfonamides and Analogues of Baclofen Containing Nitro Groups. Australian Journal of Chemistry, 50(10), 1027-1032. View Source
Intellectual Property Precedence: Structural Uniqueness in Anti-arrhythmic Patents
The compound falls within the general Markush structure of a key patent (US 4,959,366) claiming [N-alkyl-N-(nitro-, alkylsulphonamido, or amino-phenalkyl)amino]-alkyl derivatives as anti-arrhythmic agents [1]. While the specific compound may not be an exemplified species, its structural elements—the 3-chloropropyl chain, the sulfonamide linkage, and the 4-nitrobenzyl group—are all represented in the claimed pharmacophore. This patent precedence provides a strong, albeit qualitative, differentiation for the compound over sulfonamides lacking this specific combination of functional groups, which would fall outside the scope of the claimed invention.
Contains key structural features claimed in US 4,959,366
Comparator Or Baseline
Sulfonamides lacking the 3-chloroalkyl chain or nitrobenzyl group
Quantified Difference
Not applicable; qualitative structural mapping
Conditions
Analysis of patent claim language
Why This Matters
For researchers in the cardiovascular field, selecting a compound that aligns with a known anti-arrhythmic pharmacophore is a strategic choice for exploring new chemical space within a validated intellectual property landscape.
[1] DrugPatentWatch. (2026). Pharmaceutical drugs covered by patent 4,959,366: Anti-arrhythmic sulfonamide derivatives. Retrieved from https://www.drugpatentwatch.com/patent/US4959366 View Source
Reactivity and Handling: Inherent Functional Group Considerations
The presence of a terminal 3-chloropropyl group introduces potential alkylating activity, while the 4-nitrobenzyl group may pose explosion hazards under certain conditions. Vendor safety data sheets for this compound note precautions against exposure to heat, sparks, and open flames . In contrast, simpler sulfonamides like N-benzyl-3-chloropropane-1-sulfonamide (CAS 90945-14-5) or 3-chloro-N-phenylpropane-1-sulfonamide (CAS 90415-85-3) share similar reactivity profiles, but the presence of the nitro group in the target compound adds an additional layer of handling considerations related to nitroaromatic compounds. This specific reactivity profile makes the compound a useful electrophile in synthetic chemistry for constructing more complex molecules.
Synthetic ChemistryMaterial HandlingSafety
Evidence Dimension
Reactivity Potential
Target Compound Data
Contains alkyl chloride and nitroaromatic moieties
Not quantifiable; presence of nitro group in target
Conditions
Based on functional group analysis and vendor safety data
Why This Matters
Understanding the compound's inherent reactivity is crucial for designing safe and efficient synthetic routes, and for selecting the appropriate analog for a given chemical transformation.
Synthetic ChemistryMaterial HandlingSafety
Strategic Procurement and Application Scenarios for 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide in Advanced Research
Medicinal Chemistry: Scaffold for Anti-arrhythmic Lead Optimization
Based on its alignment with the structural claims of US Patent 4,959,366 [1], this compound is a strategically relevant starting point for medicinal chemists exploring novel anti-arrhythmic agents. Its combination of a sulfonamide linker, a terminal chloroalkyl handle for further derivatization, and a nitrobenzyl group that can serve as a metabolically labile or bioreducible moiety makes it a valuable template for structure-activity relationship (SAR) studies. Researchers can procure this specific compound to explore the impact of subtle structural changes on ion channel activity and cardiac electrophysiology.
Synthetic Chemistry: Building Block for Complex Sulfonamide Derivatives
The 3-chloropropyl and 4-nitrobenzyl groups provide distinct reactive handles for organic synthesis. The chloroalkyl moiety can undergo nucleophilic substitution reactions, while the nitro group can be reduced to an amine for further functionalization. This dual reactivity, combined with the established vendor purity of ≥95% , makes the compound a reliable starting material for the synthesis of more complex sulfonamide libraries or targeted chemical probes.
Pharmacological Research: Bioreductive Probe Development
The presence of the 4-nitrobenzyl group, a known motif in bioreductive drug design [2], suggests potential utility as a prodrug element or a tool for studying hypoxia-selective activation. While direct data on this compound's bioreductive behavior is lacking, researchers in cancer biology or targeted drug delivery could use it as a model scaffold to investigate the influence of the sulfonamide core on the reduction kinetics and subsequent biological effects of nitroaromatic compounds.
Physicochemical Profiling: Lipophilicity and Permeability Benchmarking
With a computed XLogP3 of 1.6 and a TPSA of 100 Ų [3], this compound falls within a physicochemical space often associated with good membrane permeability and oral bioavailability. It can be used as a reference compound in medicinal chemistry campaigns to benchmark the lipophilicity and polarity of new sulfonamide analogs, helping to guide optimization of ADME properties.
[1] DrugPatentWatch. (2026). Pharmaceutical drugs covered by patent 4,959,366: Anti-arrhythmic sulfonamide derivatives. Retrieved from https://www.drugpatentwatch.com/patent/US4959366 View Source
[2] Scozzafava, A., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors: Bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 267-271. (Supporting literature for nitroaromatic bioreductive behavior in sulfonamides). View Source
[3] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18624546, 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/18624546 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.